cis-Hexahydro-pentalen-2-one
Description
cis-Hexahydro-pentalen-2-one is a bicyclic ketone with a bicyclo[3.3.0]octane framework. Its structure comprises two fused cyclopentane rings, with a ketone group at the 2-position. Bicyclic ketones like these are critical intermediates in organic synthesis, pharmaceuticals, and fragrance industries due to their stereochemical complexity and reactivity .
Properties
Molecular Formula |
C8H12O |
|---|---|
Molecular Weight |
124.18 g/mol |
IUPAC Name |
(3aS,6aR)-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-one |
InChI |
InChI=1S/C8H12O/c9-8-4-6-2-1-3-7(6)5-8/h6-7H,1-5H2/t6-,7+ |
InChI Key |
ZOUYMLXOFDNVRK-KNVOCYPGSA-N |
Isomeric SMILES |
C1C[C@@H]2CC(=O)C[C@@H]2C1 |
Canonical SMILES |
C1CC2CC(=O)CC2C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-Hexahydro-pentalen-2-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
cis-Hexahydro-pentalen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
cis-Hexahydro-pentalen-2-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly as a scaffold for drug design.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cis-Hexahydro-pentalen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Molecular Comparisons
Table 1: Molecular Properties of cis-Hexahydro-pentalen-2-one and Analogs
*Inferred molecular formula based on bicyclo[3.3.0] framework.
Key Observations :
- Ring Size and Strain : this compound’s smaller bicyclic system (two fused cyclopentane rings) likely results in greater ring strain compared to decalone’s fused cyclohexane-cyclopentane system. This strain may influence reactivity, favoring ring-opening or functionalization reactions .
- Stereochemical Complexity : Both this compound and cis-2-Decalone exhibit cis-configurations, which can lead to distinct stereoelectronic effects. For example, trans-2-Decalone is typically more thermodynamically stable due to reduced steric hindrance .
Research Findings and Challenges
- Spectroscopic Characterization : As demonstrated in , NMR and UV spectroscopy are standard for elucidating bicyclic ketone structures. For this compound, ¹H-NMR would reveal coupling patterns indicative of cis-fused rings .
- Data Gaps : Direct experimental data (e.g., melting point, solubility) for this compound are absent in the provided evidence. Comparative analyses rely on extrapolation from decalone and related systems.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
